2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide
Description
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Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3/c21-15-7-5-13(6-8-15)12-22-20(24)11-16-10-19(26-23-16)18-9-14-3-1-2-4-17(14)25-18/h1-10H,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOCIWTVBCPCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-(Benzofuran-2-yl)Isoxazol-3-yl)-N-(4-Fluorobenzyl)Acetamide is a synthetic compound that integrates a benzofuran moiety with an isoxazole ring and a fluorobenzyl group. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties supported by diverse research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs to this compound. The compound has shown cytotoxic effects against various cancer cell lines, including colon, breast, and lung cancers. The mechanism of action is primarily attributed to the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colon Cancer Cells | 12.5 | HDAC inhibition |
| Breast Cancer Cells | 10.0 | HDAC inhibition |
| Lung Cancer Cells | 15.0 | HDAC inhibition |
These findings suggest that the compound could serve as a lead in developing novel anticancer therapies.
Antimicrobial Activity
The antimicrobial activity of benzofuran derivatives has been extensively studied, indicating that compounds similar to this compound may exhibit significant antibacterial and antifungal properties. For instance, benzofuran derivatives have shown promising results against Mycobacterium tuberculosis and various fungal strains.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| M. tuberculosis | 8 | Antimycobacterial |
| C. albicans | 12.5 | Antifungal |
| E. coli | 6.25 | Antibacterial |
Case Studies
- Anticancer Activity : A study demonstrated that a related compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Antimicrobial Efficacy : In vitro tests showed that another benzofuran derivative had an MIC of 3.12 µg/mL against M. tuberculosis, indicating its potential as an effective treatment against drug-resistant strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of HDACs : This leads to altered gene expression associated with cancer progression.
- Disruption of Microbial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
